molecular formula C12H16N4O2S B11061018 Ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]propanoate

Ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]propanoate

Cat. No.: B11061018
M. Wt: 280.35 g/mol
InChI Key: KCIXBSYFJUGVRH-UHFFFAOYSA-N
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Description

Ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]propanoate is a compound belonging to the class of triazolopyrimidines. These compounds are known for their valuable biological properties, including antifungal, antibacterial, and antitumor activities . The unique structure of this compound, which includes a triazolo[1,5-a]pyrimidine moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]propanoate can be achieved through several synthetic routes. One common method involves the condensation of aminoguanidine with ethyl benzoylacetate to form 3-amino-1,2,4-triazole, followed by further condensation with ethyl 2-bromo-2-methylpropanoate . Another approach includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which results in the formation of the desired triazolopyrimidine derivative in good yields . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iron(III) chloride and reducing agents such as Raney nickel . The compound can also undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial and antitumor agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the material sciences, where it is used to create new materials with specific properties .

Mechanism of Action

The mechanism of action of ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The triazolopyrimidine moiety is known to interact with enzymes and receptors, modulating their activity . For example, it can act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it may interact with DNA or proteins involved in cell division, contributing to its antitumor activity .

Comparison with Similar Compounds

Ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]propanoate can be compared to other triazolopyrimidine derivatives, such as 2-hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine and 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone . While these compounds share a similar core structure, they differ in their functional groups and, consequently, their biological activities. The presence of the sulfanyl group in this compound imparts unique properties, making it distinct from its analogs.

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

ethyl 2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]propanoate

InChI

InChI=1S/C12H16N4O2S/c1-5-18-10(17)9(4)19-12-14-11-13-7(2)6-8(3)16(11)15-12/h6,9H,5H2,1-4H3

InChI Key

KCIXBSYFJUGVRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=CC(=NC2=N1)C)C

Origin of Product

United States

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